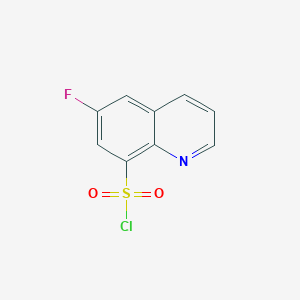

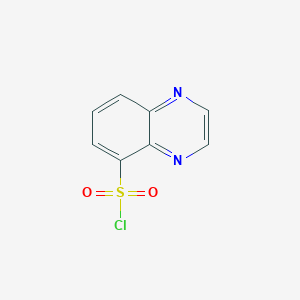

Quinoxaline-5-sulfonyl chloride

Overview

Description

Quinoxaline-5-sulfonyl chloride (QSC) is an organic compound that is used in a variety of scientific research applications. It is a colorless solid that is soluble in water and is used in the synthesis of other organic compounds. QSC is a versatile reagent that is used in a variety of laboratory experiments, and it has several advantages over other compounds. In

Scientific Research Applications

Antibacterial Applications

Quinoxaline-5-sulfonyl chloride derivatives demonstrate significant antibacterial activities. For instance, sulfonamides synthesized from quinoxaline sulfonyl chloride show promising antibacterial properties against Staphylococcus spp. and Escherichia coli bacteria (Alavi et al., 2017). These findings suggest the potential of this compound in developing new antibacterial agents.

Synthesis and Pharmacological Activities

Quinoxaline sulfonamide derivatives, which include this compound, exhibit a wide range of pharmacological activities. These activities encompass diuretic, antibacterial, antifungal, neuropharmacological, and anticancer actions (Irfan et al., 2021). The diverse therapeutic potential of these compounds is notable, particularly in the realm of antimicrobial and anticancer research.

Catalysis and Green Chemistry

This compound plays a role in green chemistry. It is used as a catalyst in the synthesis of quinoxaline derivatives, emphasizing the importance of environmentally friendly methods in drug synthesis (Atghia & Beigbaghlou, 2013). This application aligns with the increasing demand for sustainable practices in chemical synthesis.

Anti-Inflammatory and Antitumor Activities

Certain quinoxaline derivatives, including those related to this compound, have shown potential as anti-inflammatory and antitumor agents. This is particularly significant in the context of developing new treatments for inflammation and cancer (Bano et al., 2020).

DNA Interaction and Photocleavage

This compound derivatives have been studied for their ability to interact with DNA. For example, quinoxaline-carbohydrate hybrids can cleave double-stranded DNA upon UV irradiation, highlighting their potential in molecular biology and therapeutic applications (Toshima et al., 2002).

Mechanism of Action

Target of Action

Quinoxaline derivatives have been found to act against many targets, receptors, or microorganisms . .

Mode of Action

Quinoxaline derivatives have been shown to interact with their targets, leading to various changes . More research is needed to elucidate the specific interactions of Quinoxaline-5-sulfonyl chloride with its targets.

Biochemical Pathways

Quinoxaline derivatives have been reported to impact a broad range of biomedical activities, such as diuretic, antibacterial, antifungal, neuropharmacological, antileishmanial, anti-inflammatory, anti-tumor, and anticancer action .

Pharmacokinetics

Some quinoxaline compounds have been found to obey lipinski’s rule, indicating efficient oral bioavailability .

Result of Action

Quinoxaline derivatives have been reported to possess a wide range of pharmacological activities .

Action Environment

The synthesis of quinoxaline derivatives has been reported to be influenced by environmental conditions .

Safety and Hazards

Quinoxaline-5-sulfonyl chloride is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapour or mist, and to handle it in accordance with good industrial hygiene and safety practice .

Future Directions

There is a growing interest in the development of compounds bearing a quinoxaline moiety for antiviral treatment . The synthesis of quinoxalines under transition-metal-free conditions is a promising area of research . Future developments are expected to focus on the synthesis of quinoxalines using green chemistry and cost-effective methods .

properties

IUPAC Name |

quinoxaline-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2S/c9-14(12,13)7-3-1-2-6-8(7)11-5-4-10-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAKORIYAIZIQHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C(=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10582120 | |

| Record name | Quinoxaline-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10582120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

844646-88-4 | |

| Record name | Quinoxaline-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10582120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

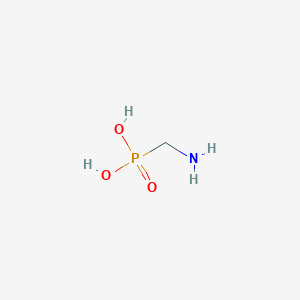

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

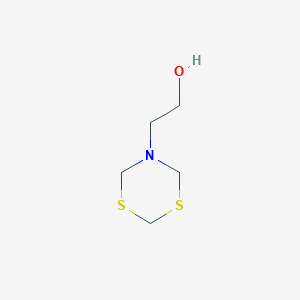

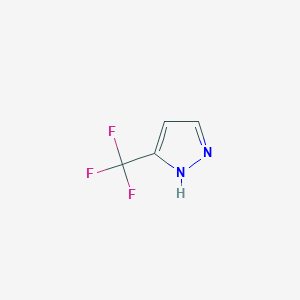

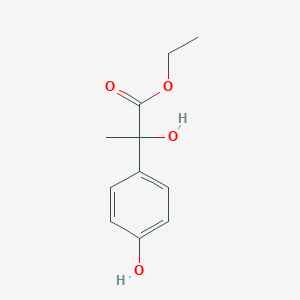

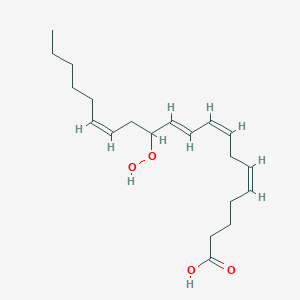

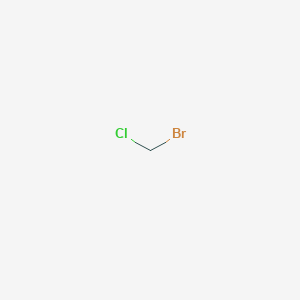

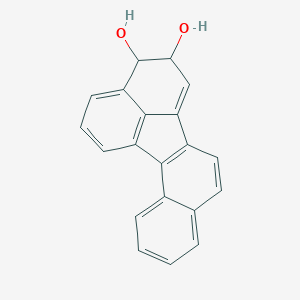

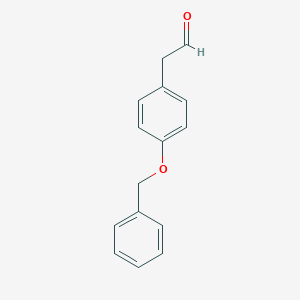

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.